![molecular formula C28H29ClN4O2S B12015397 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12015397.png)

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

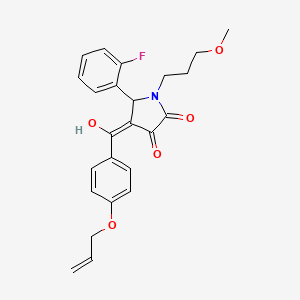

2-{[5-(4-tert-ブチルフェニル)-4-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-クロロ-4-メチルフェニル)アセトアミドは、トリアゾール環、スルファニル結合、および複数の芳香族基を特徴とする複雑な有機化合物です。

準備方法

合成経路と反応条件

2-{[5-(4-tert-ブチルフェニル)-4-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-クロロ-4-メチルフェニル)アセトアミドの合成は、通常、複数のステップを伴います。

トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体と適切なアルデヒドまたはケトンを酸性または塩基性条件下で反応させる環化反応によって合成できます。

スルファニル基の導入: スルファニル基は、求核置換反応によって導入されます。この反応では、チオールがハロゲン化前駆体と反応します。

芳香族基とのカップリング: 最後のステップでは、トリアゾール-スルファニル中間体を、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤とDMAP(4-ジメチルアミノピリジン)などの触媒を使用して、芳香族アセトアミド誘導体とカップリングします。

工業生産方法

この化合物の工業生産では、収率と純度を最大化するために、上記の合成経路を最適化する必要があります。これには、反応条件をより適切に制御するための連続フロー反応器の使用や、バッチプロセスへの反応のスケールアップが含まれる可能性があります。

化学反応の分析

反応の種類

酸化: この化合物は、特にスルファニル基で酸化反応を起こし、スルホキシドまたはスルホンを生成します。

還元: 還元反応は、芳香族ニトロ基(存在する場合)またはトリアゾール環を標的にすることができます。

置換: 求電子芳香族置換反応は、芳香族環で起こり、さらに官能基化が可能になります。

一般的な試薬と条件

酸化: 過酸化水素またはm-クロロ過安息香酸(mCPBA)などの試薬を穏やかな条件下で使用します。

還元: パラジウム炭素(Pd/C)を用いた触媒的水素化または水素化ホウ素ナトリウム(NaBH4)を用いた化学還元。

置換: N-ブロモスクシンイミド(NBS)などのハロゲン化剤または硝酸(HNO3)などのニトロ化剤。

主な生成物

酸化: スルホキシドおよびスルホン。

還元: アミンまたは還元されたトリアゾール誘導体。

置換: ハロゲン化またはニトロ化された芳香族化合物。

科学研究における用途

化学

化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、さまざまな化学修飾が可能になり、新しい材料や触媒の開発に役立ちます。

生物学

生物学的研究では、この化合物のトリアゾール環は、その潜在的な生物活性のために特に注目されています。トリアゾール含有化合物は、その抗真菌、抗菌、および抗癌作用で知られており、この化合物は創薬の候補となっています。

医学

医学的に、この化合物は、その潜在的な治療効果について検討することができます。複数の芳香族環とトリアゾール部分の存在は、酵素や受容体などのさまざまな生物学的標的に相互作用する可能性を示唆しています。

産業

産業では、この化合物は、新しいポリマーの開発や特殊化学品の原料として使用できます。その安定性と反応性は、さまざまな産業用途に適しています。

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s triazole ring is of particular interest due to its potential bioactivity. Triazole-containing compounds are known for their antifungal, antibacterial, and anticancer properties, making this compound a candidate for drug development.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. The presence of multiple aromatic rings and a triazole moiety suggests it could interact with various biological targets, including enzymes and receptors.

Industry

In industry, the compound could be used in the development of new polymers or as a precursor for specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

作用機序

2-{[5-(4-tert-ブチルフェニル)-4-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-クロロ-4-メチルフェニル)アセトアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴うと考えられます。トリアゾール環は、水素結合とπ-π相互作用を形成でき、生体高分子への結合を促進します。スルファニル基も、化合物の反応性と結合親和性の調節に役割を果たす可能性があります。

類似化合物の比較

類似化合物

- 2-{[5-(4-tert-ブチルフェニル)-4-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2-クロロ-5-メチルフェニル)アセトアミド

- 2-{[5-(4-tert-ブチルフェニル)-4-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(4-クロロ-2-メチルフェニル)アセトアミド

独自性

2-{[5-(4-tert-ブチルフェニル)-4-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-クロロ-4-メチルフェニル)アセトアミドの独自性は、芳香族環における特定の置換パターンと、トリアゾールとスルファニル基の両方があることにあります。これらの官能基と構造的特徴の組み合わせにより、さまざまな用途に適した独特の化学的および生物学的特性が与えられます。

類似化合物との比較

Similar Compounds

- **2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-5-methylphenyl)acetamide

- **2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide lies in its specific substitution pattern on the aromatic rings and the presence of both a triazole and sulfanyl group. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it a versatile compound for various applications.

特性

分子式 |

C28H29ClN4O2S |

|---|---|

分子量 |

521.1 g/mol |

IUPAC名 |

2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |

InChI |

InChI=1S/C28H29ClN4O2S/c1-18-6-11-21(16-24(18)29)30-25(34)17-36-27-32-31-26(19-7-9-20(10-8-19)28(2,3)4)33(27)22-12-14-23(35-5)15-13-22/h6-16H,17H2,1-5H3,(H,30,34) |

InChIキー |

NNESFAAKVXXHPQ-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{2-(4-bromophenyl)-4-hydroxy-3-[(4-methoxy-3-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015316.png)

![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015317.png)

![N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12015321.png)

![methyl 4-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12015325.png)

![Ethyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015331.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B12015333.png)

![Methyl 4-({[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12015355.png)

![N-Benzyl-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B12015361.png)

![3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12015390.png)